molecular formula C13H17NO B14005926 4,4,6,7-Tetramethyl-1,3-dihydroquinolin-2-one CAS No. 5446-35-5

4,4,6,7-Tetramethyl-1,3-dihydroquinolin-2-one

Cat. No.: B14005926
CAS No.: 5446-35-5
M. Wt: 203.28 g/mol
InChI Key: CIVDHVHAWUUTAP-UHFFFAOYSA-N
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Description

4,4,6,7-Tetramethyl-1,3-dihydroquinolin-2-one is an organic compound with the molecular formula C13H17NO. It belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. This compound is known for its unique structural features and has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,7-Tetramethyl-1,3-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,5,6,7-tetramethyl-1,4-benzoquinone with acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired quinoline derivative.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,4,6,7-Tetramethyl-1,3-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

4,4,6,7-Tetramethyl-1,3-dihydroquinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4,6,7-Tetramethyl-1,3-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 4,4,6-Trimethyl-1,3-dihydroquinolin-2-one
  • 4,4,6,7-Tetramethyl-1,3-dihydroquinolin-2-thione

Comparison: 4,4,6,7-Tetramethyl-1,3-dihydroquinolin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

5446-35-5

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4,4,6,7-tetramethyl-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C13H17NO/c1-8-5-10-11(6-9(8)2)14-12(15)7-13(10,3)4/h5-6H,7H2,1-4H3,(H,14,15)

InChI Key

CIVDHVHAWUUTAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)CC2(C)C

Origin of Product

United States

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